7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Properties
IUPAC Name |
7-[(2-fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c14-10-3-1-2-4-11(10)19-8-9-7-12(17)16-5-6-18-13(16)15-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHNGKPIUYBURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCC2=CC(=O)N3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 2-aminothiazoles with fluorinated alkynoates under transition-metal-free conditions . This one-pot method is efficient and versatile, offering good to excellent yields. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium for further functionalization via Suzuki-Miyaura and Sonogashira cross-coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety protocols for handling fluorinated compounds and thiazoles.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different substituents to the thiazolo[3,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups like alkyl, aryl, or halogen substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tyrosinase, which is involved in melanin production, making it a potential candidate for treating hyperpigmentation disorders . Additionally, its anticancer activity could be attributed to its ability to interfere with cell signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidin-7-ones: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Thiadiazolo[3,2-a]pyrimidin-5-ones: These are structurally related and have been studied for their acetylcholinesterase inhibitory activity, making them potential candidates for treating Alzheimer’s disease.
Uniqueness
What sets 7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one apart is its specific substitution pattern, which may confer unique biological activities and selectivity towards certain molecular targets. The presence of the fluorophenyl group, in particular, can enhance its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .
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